molecular formula C9H15N3O B15373344 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine

3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine

Cat. No.: B15373344
M. Wt: 181.23 g/mol
InChI Key: WIEWANFIUCQKHW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine is a pyridine derivative characterized by an aminomethyl group at the 3-position and a methoxyethyl-substituted amine at the 2-position of the pyridine ring. This structure combines electron-donating (methoxy) and nucleophilic (amine) groups, making it a versatile intermediate in organic synthesis. Its bifunctional nature allows participation in cyclization, alkylation, and coordination chemistry, as seen in related pyridin-2-amine derivatives .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine

InChI

InChI=1S/C9H15N3O/c1-13-6-5-12-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3,(H,11,12)

InChI Key

WIEWANFIUCQKHW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC=N1)CN

Origin of Product

United States

Biological Activity

3-(Aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine is an organic compound with a pyridine ring that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine is C11H16N2OC_{11}H_{16}N_{2}O, with a molecular weight of approximately 182.24 g/mol. The compound features:

  • A pyridine ring at the 2-position
  • An amino group at the 3-position
  • A methoxyethyl side chain attached to the nitrogen atom of the amine

This unique structure is believed to influence its pharmacological properties, enhancing solubility and bioavailability, which are critical for therapeutic applications.

Biological Activity

Research indicates that 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine exhibits various pharmacological properties, particularly in neurological and inflammatory pathways. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing disease mechanisms.

Potential Pharmacological Applications

  • Neuroprotective Effects :
    • Compounds similar to 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine have shown neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antimicrobial Activity :
    • The methoxyethyl group may enhance the compound's antimicrobial properties, providing a basis for further exploration in infectious disease treatment.
  • Interaction with Nitric Oxide Synthase :
    • Related compounds have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), suggesting potential therapeutic applications in neurological disorders .

Synthesis Methods

Various synthetic routes have been explored for producing 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine. One notable method involves a two-component reaction using aryl vinamidinium salts, which has been optimized for yield and efficiency .

Summary of Synthesis Conditions

Reaction ComponentSolventYield (%)
Aryl vinamidinium saltsDimethyl sulfoxide (DMSO)45
Base CatalystTriethylamine (Et₃N)Optimal

This synthesis approach highlights the importance of solvent choice and catalyst selection in maximizing product yield.

Interaction Studies

In silico studies have indicated significant binding affinities of 3-(aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine to AChE and BChE, suggesting its potential as an inhibitor for these enzymes. Molecular docking simulations reveal favorable interaction profiles that warrant further investigation in preclinical settings .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities:

Compound NameStructure FeaturesBiological Activity
3-AminomethylpyridinePyridine ring with amino groupNeuroprotective effects
N-(2-Methoxyethyl)pyridin-2-aminePyridine ring with methoxyethyl groupAntimicrobial activity
3-Fluoro-N-(2-methoxyethyl)pyridin-2-amineFluorine substitution on pyridineEnhanced potency against targets
4-AminomethylpyridineAmino group at the 4-positionInvolved in various synthetic pathways

This table illustrates how variations in substitution patterns can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Pyridin-2-Amine Core Molecular Weight Key Reactivity/Applications Reference
3-(Aminomethyl)-N-(2-methoxyethyl)pyridin-2-amine 3-(aminomethyl), N-(2-methoxyethyl) ~195.24* Potential heterocycle synthesis
3-(Aminomethyl)pyridin-2-amine (95) 3-(aminomethyl) ~123.15 Forms pyridopyrimidines with benzyl thiols (Cu-TiO₂ catalysis)
N-(2-Methoxyethyl)pyridin-2-amine N-(2-methoxyethyl) ~152.19 Intermediate for pyrazoles, quinolines
4-Methyl-3-nitropyridin-2-amine 4-methyl, 3-nitro ~153.14 Nitro group enhances electrophilicity
N-(3-Methoxyphenyl)pyridin-2-amine (1e) N-(3-methoxyphenyl) ~200.24 Base-free Cu-catalyzed N-arylation

*Calculated based on molecular formula C₈H₁₃N₃O.

Key Observations :

  • Aminomethyl vs. Methoxyethyl: The presence of both groups in the target compound may enhance nucleophilicity and solubility compared to simpler analogs like 3-(aminomethyl)pyridin-2-amine (95), which lacks the methoxyethyl chain .
  • Electron-Donating vs. Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 4-methyl-3-nitropyridin-2-amine) exhibit reduced nucleophilicity but increased electrophilicity, favoring electrophilic substitution reactions .

Key Observations :

  • Antimicrobial Activity : Schiff bases of pyridin-2-amine (e.g., N-(5-nitro-2-hydroxybenzylidene)pyridin-2-amine) show solvent-dependent inhibition of S. aureus and E. coli, suggesting that the target compound’s methoxyethyl group could modulate solubility and bioavailability .
  • Antiproliferative Potential: Thiazolyl-pyridin-2-amine derivatives with bulky substituents (e.g., 4'-fluorobiphenyl) exhibit enhanced activity, indicating that the aminomethyl group in the target compound may allow conjugation with bioactive moieties .

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